REACTION_CXSMILES
|
O=[C:2]1[N:7]2[CH2:8][CH2:9][CH2:10][N:4]([CH2:5][CH2:6]2)[CH2:3]1>[OH-].[K+]>[N:4]12[CH2:10][CH2:9][CH2:8][N:7]([CH2:6][CH2:5]1)[CH2:2][CH2:3]2 |f:1.2|
|
Name
|
title compound
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
O=C1CN2CCN1CCC2
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution became warm
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with CHCl3 (200 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |